Chloro(dodecyl)dimethylsilane is an organosilicon compound with the molecular formula C₁₄H₃₁ClSi and a molecular weight of approximately 262.93 g/mol. It is characterized by a dodecyl group (a long hydrocarbon chain) attached to a silicon atom, which is also bonded to two dimethyl groups and one chlorine atom. This structure imparts unique properties, making it valuable in various applications, particularly in surface modification and as a coupling agent in polymer chemistry. The compound is known to be hazardous, causing severe skin burns and eye damage upon contact .
Chloro(dodecyl)dimethylsilane itself likely doesn't have a specific biological mechanism of action. However, its surface modifying properties can be utilized in various applications. For example, it can be used to create hydrophobic coatings on surfaces or to introduce reactive silanol groups for further biomolecule conjugation [].
These reactions are crucial for its application in modifying surfaces and creating functional materials.
Chloro(dodecyl)dimethylsilane can be synthesized through several methods:
These synthesis routes allow for the production of chloro(dodecyl)dimethylsilane with varying purity levels and yields.
Chloro(dodecyl)dimethylsilane has several important applications:
These applications leverage its unique chemical properties to enhance material performance.
Chloro(dodecyl)dimethylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octadecyltrichlorosilane | C₁₈H₃₉Cl₃Si | Longer hydrocarbon chain; higher hydrophobicity |
Dimethyldodecylchlorosilane | C₁₄H₃₃ClSi | Similar structure but without the terminal chlorine |
Dodecyltrimethoxysilane | C₁₄H₃₃O₃Si | Contains methoxy groups instead of chlorine |
Chloro(dodecyl)dimethylsilane is unique due to its specific combination of a long hydrocarbon chain and reactive chlorine atom, which enhances its utility in surface modification compared to these similar compounds. Its ability to undergo nucleophilic substitution makes it particularly versatile for creating functionalized surfaces.
Chloro(dodecyl)dimethylsilane exhibits the molecular formula C₁₄H₃₁ClSi with a molecular weight of 262.940 grams per mole [1] [2]. The compound represents a quintessential example of organosilicon chemistry, featuring a central silicon atom that serves as the tetrahedral coordination center for four distinct substituents [4] [6].
The structural architecture of chloro(dodecyl)dimethylsilane comprises a silicon atom bonded to one chlorine atom, two methyl groups, and one dodecyl group [1] [2]. The dodecyl substituent consists of a twelve-carbon straight-chain alkyl group with the formula C₁₂H₂₅, providing the molecule with significant hydrophobic character [15]. The two methyl groups contribute additional organic character while maintaining relatively compact steric profiles [6].
Structural Component | Formula | Contribution to Molecular Properties |
---|---|---|
Central Silicon Atom | Si | Tetrahedral coordination center |
Chlorine Substituent | Cl | Reactive site for nucleophilic substitution |
Methyl Groups (2) | 2 × CH₃ | Hydrophobic character, steric bulk |
Dodecyl Group | C₁₂H₂₅ | Primary hydrophobic domain, chain flexibility |
The silicon atom adopts sp³ hybridization, resulting in tetrahedral molecular geometry with bond angles approximating 109.5 degrees [4] [6]. This tetrahedral arrangement represents the most common coordination geometry for tetravalent silicon compounds in organosilicon chemistry [4]. The silicon center exhibits tetravalent character, forming four covalent bonds with its substituents through sp³ hybridized orbitals [6].
The silicon center in chloro(dodecyl)dimethylsilane possesses four different substituents, theoretically creating a stereogenic center capable of exhibiting chirality [9] [10]. However, the dynamic nature of silicon-centered stereochemistry in many organosilicon compounds presents unique considerations compared to carbon-centered chirality [13] [14].
Silicon-centered chirality requires the presence of four different substituents bonded to the silicon atom, which is satisfied in this compound through the chlorine atom, two methyl groups, and the dodecyl chain [9] [12]. The tetrahedral geometry around silicon creates the potential for enantiomeric forms, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules [10] [13].
Stereochemical Feature | Description | Implications |
---|---|---|
Silicon Stereocenter | Four different substituents | Potential for enantiomeric forms |
Tetrahedral Geometry | sp³ hybridization | 109.5° bond angles |
Configurational Stability | Temperature and solvent dependent | May undergo racemization |
Chiral Recognition | Possible optical activity | Depends on configurational stability |
Research in silicon stereochemistry demonstrates that organosilicon compounds can exhibit configurational stability under specific conditions, particularly when the silicon center is incorporated into rigid molecular frameworks [14]. However, many silicon-centered stereocenters are prone to racemization through pentacoordinate intermediates, especially in the presence of nucleophilic species or elevated temperatures [9] [10].
The stereochemical behavior of chloro(dodecyl)dimethylsilane would likely depend on reaction conditions, with the chlorine substituent serving as a potential leaving group that could facilitate stereochemical scrambling through nucleophilic substitution mechanisms [1] [9]. The flexibility of the dodecyl chain does not directly influence the stereochemistry at silicon but may affect the overall conformational preferences of the molecule [13].
The systematic nomenclature of chloro(dodecyl)dimethylsilane follows established conventions for organosilicon compounds, utilizing silane as the parent structure with appropriate substituent prefixes [6] [15]. The International Union of Pure and Applied Chemistry nomenclature system provides the foundation for systematic naming of organosilicon compounds [16] [20].
According to systematic nomenclature principles, the compound can be named as chlorodimethyldodecylsilane, following the convention of listing substituents in alphabetical order before the silane parent name [6]. Alternative systematic names include dodecylchlorodimethylsilane and chloro(dodecyl)dimethylsilane, with variations depending on the emphasis placed on different structural features [15] [16].
Nomenclature System | Name | Structural Emphasis |
---|---|---|
IUPAC Systematic | Chlorodimethyldodecylsilane | Alphabetical substituent order |
Alternative Systematic | Dodecylchlorodimethylsilane | Emphasizes alkyl chain |
Descriptive | Chloro(dodecyl)dimethylsilane | Parenthetical alkyl designation |
Functional Group | Dodecyldimethylsilyl chloride | Emphasizes reactive chloride |
The compound may also be referenced using functional group nomenclature as dodecyldimethylsilyl chloride, emphasizing the reactive nature of the silicon-chlorine bond [1] [2]. This nomenclature variant highlights the potential use of the compound as a silylating agent in organic synthesis applications [7].
Common synonyms in chemical databases and literature may include variations such as dodecyldimethylchlorosilane and dimethyldodecylchlorosilane [15] [18]. The systematic approach to organosilicon nomenclature ensures consistency across chemical literature while accommodating the diverse structural features present in these compounds [6] [16].
The silicon-carbon bonds in chloro(dodecyl)dimethylsilane exhibit distinctive characteristics that differentiate them from carbon-carbon bonds in analogous organic compounds [4] [5]. Silicon-carbon bond lengths typically measure approximately 1.87-1.89 angstroms, significantly longer than carbon-carbon bonds which average 1.54 angstroms [4] [5].
The bond dissociation energy of silicon-carbon bonds averages approximately 318 kilojoules per mole, representing intermediate strength compared to other silicon-containing bonds [5]. This bond energy reflects the polarized nature of the silicon-carbon bond, with carbon exhibiting greater electronegativity than silicon [4] [5].
Bond Type | Bond Length (Å) | Bond Energy (kJ/mol) | Polarity |
---|---|---|---|
Si-C (methyl) | 1.87-1.89 | 318 | δ⁻C-Siδ⁺ |
Si-C (dodecyl) | 1.87-1.89 | 318 | δ⁻C-Siδ⁺ |
Si-Cl | 2.01-2.05 | 381 | δ⁺Si-Clδ⁻ |
C-C (reference) | 1.54 | 346 | Minimal |
The electronegativity difference between silicon (1.90 on the Pauling scale) and carbon (2.55) results in polarized silicon-carbon bonds with partial negative charge localized on carbon and partial positive charge on silicon [4] [5]. This polarization influences the reactivity patterns of organosilicon compounds, making silicon centers susceptible to nucleophilic attack [4].
Silicon-carbon bonds demonstrate remarkable stability toward hydrolysis under neutral and mildly acidic conditions, contrasting with the hydrolytic sensitivity of silicon-oxygen and silicon-nitrogen bonds [5] [7]. This stability contributes to the utility of organosilicon compounds in aqueous environments and biological systems [5].
Corrosive